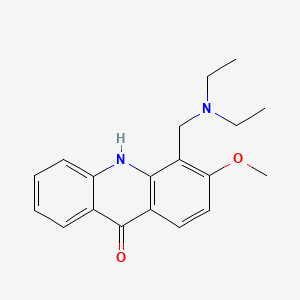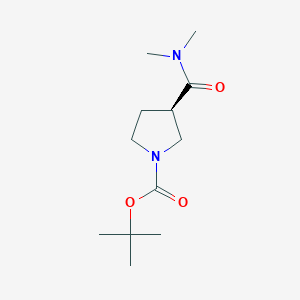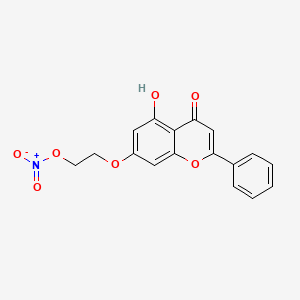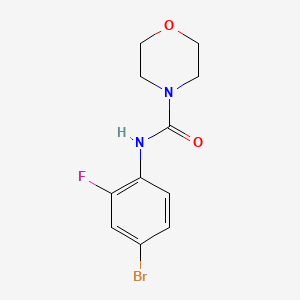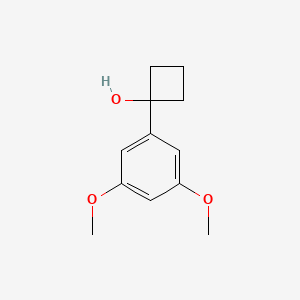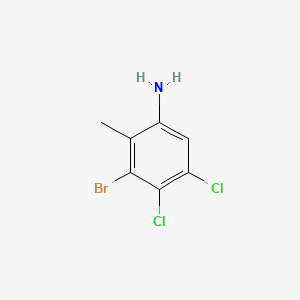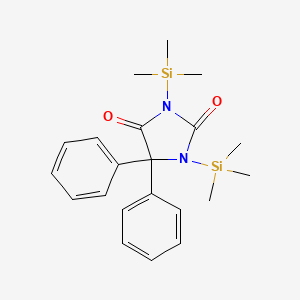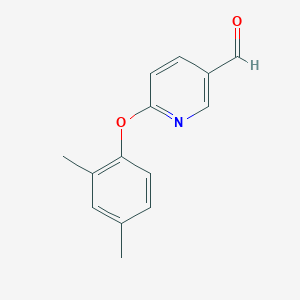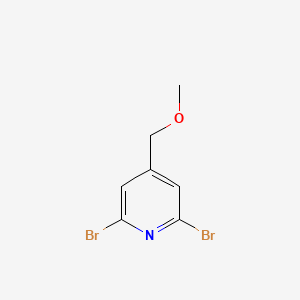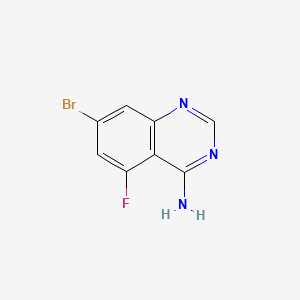
7-Bromo-5-fluoroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinazolinamine, 7-bromo-5-fluoro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the halogenation of quinazoline derivatives using brominating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 4-Quinazolinamine, 7-bromo-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinazoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
科学的研究の応用
作用機序
The mechanism of action of 4-Quinazolinamine, 7-bromo-5-fluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation.
類似化合物との比較
- 4-Quinazolinamine, 7-chloro-5-fluoro-
- 4-Quinazolinamine, 7-bromo-5-chloro-
- 4-Quinazolinamine, 7-iodo-5-fluoro-
Comparison: Compared to its analogs, 4-Quinazolinamine, 7-bromo-5-fluoro- exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s biological activity and chemical stability, making it a promising candidate for further research and development .
特性
分子式 |
C8H5BrFN3 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC名 |
7-bromo-5-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrFN3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) |
InChIキー |
BBTSKZJFMBHZEB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N=CN=C2N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
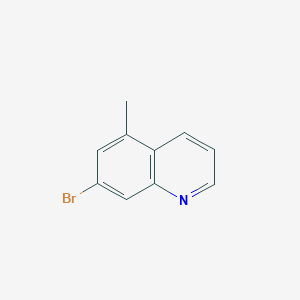
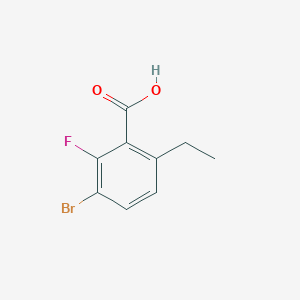
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
